(3R)-1-(3-methyl-1,2-oxazole-5-carbonyl)piperidin-3-amine hydrochloride
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Overview
Description
(3R)-1-(3-methyl-1,2-oxazole-5-carbonyl)piperidin-3-amine hydrochloride is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a piperidine ring substituted with an oxazole moiety, making it a compound of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-(3-methyl-1,2-oxazole-5-carbonyl)piperidin-3-amine hydrochloride typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and nitriles under acidic or basic conditions.
Attachment to Piperidine: The oxazole moiety is then attached to the piperidine ring through a nucleophilic substitution reaction. This step often requires the use of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the piperidine nitrogen, facilitating the nucleophilic attack on the oxazole carbonyl carbon.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction of the oxazole ring can yield corresponding amines or alcohols, depending on the reducing agent used.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions to substitute the oxazole moiety.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Amines or alcohols derived from the oxazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3R)-1-(3-methyl-1,2-oxazole-5-carbonyl)piperidin-3-amine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex heterocyclic compounds.
Biological Studies: It is used in studies investigating the biological activity of oxazole-containing compounds.
Industrial Applications: The compound is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (3R)-1-(3-methyl-1,2-oxazole-5-carbonyl)piperidin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can form hydrogen bonds and π-π interactions with target proteins, while the piperidine ring enhances the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3(5)-Substituted Pyrazoles: These compounds share a similar heterocyclic structure and are used in similar applications, such as medicinal chemistry and organic synthesis.
1,2,3-Triazoles: These compounds are also heterocyclic and have broad applications in drug discovery and materials science.
Uniqueness
(3R)-1-(3-methyl-1,2-oxazole-5-carbonyl)piperidin-3-amine hydrochloride is unique due to its specific combination of an oxazole ring and a piperidine ring, which imparts distinct chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a valuable compound in various research fields.
Biological Activity
(3R)-1-(3-methyl-1,2-oxazole-5-carbonyl)piperidin-3-amine hydrochloride is a synthetic compound characterized by its complex structure, which includes a piperidine ring and a 3-methyl-1,2-oxazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacological applications.
The molecular formula of this compound is C10H16ClN3O2, with a molecular weight of approximately 245.71 g/mol. The compound is typically encountered in its hydrochloride form, which enhances its solubility and stability for various applications in research and pharmaceutical contexts .
Research indicates that compounds featuring piperidine and oxazole structures often exhibit significant biological activities. These activities may include:
- Anticancer properties : Preliminary studies suggest that derivatives of oxazole can inhibit cancer cell growth by interacting with cellular mechanisms such as tubulin polymerization .
- Neuroprotective effects : Some oxazole-containing compounds have shown promise in neuroprotective roles, potentially through modulation of neuroinflammatory pathways .
Anticancer Activity
A series of studies have explored the anticancer potential of oxazole derivatives similar to (3R)-1-(3-methyl-1,2-oxazole-5-carbonyl)piperidin-3-amine. For instance, novel 1,3-oxazole sulfonamides were evaluated against the NCI-60 human tumor cell lines, demonstrating significant growth inhibition with GI50 values in the low micromolar to nanomolar range .
Table 1: Anticancer Activity of Oxazole Derivatives
Compound Name | Mean GI50 (nM) | Target Mechanism |
---|---|---|
1,3-Oxazole Sulfonamide | 48.8 | Tubulin polymerization inhibitor |
(3R)-1-(3-methyl-1,2-oxazole) | TBD | TBD |
Binding Affinity Studies
Interaction studies focusing on (3R)-1-(3-methyl-1,2-oxazole-5-carbonyl)piperidin-3-amine have revealed its binding affinity to various biological targets. These studies are essential for understanding the pharmacodynamics and pharmacokinetics of the compound. The specific binding interactions could potentially lead to the development of targeted therapies for conditions such as cancer or neurological disorders .
Case Studies
A notable case study involved the evaluation of a related compound's efficacy in inhibiting cancer cell lines. The study utilized dose-response assays to determine the effectiveness of various oxazole derivatives in inducing apoptosis in leukemia cells. The results indicated that certain structural modifications enhanced potency significantly, suggesting that similar modifications could be applied to (3R)-1-(3-methyl-1,2-oxazole) for improved therapeutic outcomes .
Properties
IUPAC Name |
[(3R)-3-aminopiperidin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2.ClH/c1-7-5-9(15-12-7)10(14)13-4-2-3-8(11)6-13;/h5,8H,2-4,6,11H2,1H3;1H/t8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BABZLQGQUPMBMY-DDWIOCJRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N2CCCC(C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1)C(=O)N2CCC[C@H](C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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